2-Bromo-N-1,3-thiazol-2-ylbutanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-1,3-thiazol-2-ylbutanamide typically involves the bromination of N-1,3-thiazol-2-ylbutanamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-1,3-thiazol-2-ylbutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-Bromo-N-1,3-thiazol-2-ylbutanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-N-1,3-thiazol-2-ylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-1,3-thiazol-2-ylbutanamide
- 2-Iodo-N-1,3-thiazol-2-ylbutanamide
- N-1,3-thiazol-2-ylbutanamide
Uniqueness
2-Bromo-N-1,3-thiazol-2-ylbutanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and iodo analogs, the bromine derivative may exhibit different binding affinities and selectivities for molecular targets .
Properties
IUPAC Name |
2-bromo-N-(1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c1-2-5(8)6(11)10-7-9-3-4-12-7/h3-5H,2H2,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJINHVPVKYWNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=CS1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552704 |
Source
|
Record name | 2-Bromo-N-(1,3-thiazol-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116200-99-8 |
Source
|
Record name | 2-Bromo-N-2-thiazolylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116200-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-(1,3-thiazol-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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